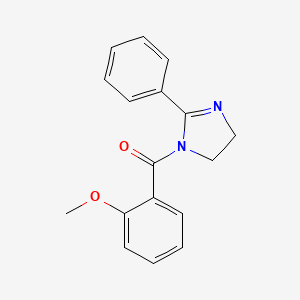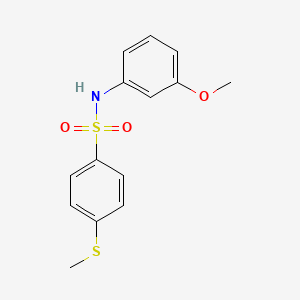
N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide, commonly known as DPM, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 168-170°C. DPM is a sulfonamide derivative and is often used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of DPM is not fully understood. However, it is believed to act as a nucleophile and react with electrophiles to form sulfonamide derivatives. DPM has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DPM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines and to have anti-inflammatory activity. DPM has also been shown to have anticonvulsant activity and to reduce the severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DPM is a versatile reagent that has been widely used in organic synthesis. It is relatively easy to synthesize and is readily available. However, DPM has some limitations for lab experiments. It is toxic and must be handled with care. DPM is also sensitive to air and moisture and must be stored in a dry, air-free environment.
Zukünftige Richtungen
There are many potential future directions for research involving DPM. One area of interest is the development of new sulfonamide derivatives with biological activity. DPM could also be used as a ligand in the development of new metal-catalyzed reactions. Additionally, further research is needed to fully understand the mechanism of action of DPM and its effects on the body.
Synthesemethoden
The synthesis of DPM involves the reaction of 2,3-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields DPM as a white solid.
Wissenschaftliche Forschungsanwendungen
DPM has been widely used in scientific research as a reagent in organic synthesis. It is used to prepare various sulfonamide derivatives that have biological activity. DPM has also been used as a ligand in metal-catalyzed reactions and as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-6-10-15(13(12)2)16-19(17,18)11-14-8-4-3-5-9-14/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBODCBBWLJUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200692 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)
![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)

![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)

![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)


![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)